molecular formula C8H5F3N2O B1402766 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol CAS No. 1346446-84-1

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol

Cat. No.: B1402766
CAS No.: 1346446-84-1
M. Wt: 202.13 g/mol
InChI Key: DGTFVDQQYXOMOX-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a hydroxyl (-OH) group at position 4 and a trifluoromethyl (-CF₃) group at position 3. Its molecular formula is C₈H₅F₃N₂O, with a molecular weight of 186.13 g/mol and CAS number 1346446-84-1 . This compound is primarily used as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and other bioactive molecules. For example, it serves as a key building block in the preparation of carboxamide derivatives, as seen in , where it is coupled with a pyrrolidine-carboxamide scaffold .

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl group enables hydrogen bonding and further functionalization. Its applications span drug discovery, agrochemicals, and materials science, with commercial availability at ≥95% purity .

Properties

IUPAC Name

5-(trifluoromethyl)-1,7-dihydropyrrolo[2,3-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)5-3-13-7-4(6(5)14)1-2-12-7/h1-3H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTFVDQQYXOMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)C(=CN2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol typically involves cyclization of precursors under specific conditions. One common method involves reacting 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes at elevated temperatures.

Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Features
5-Methyl-1H-pyrrolo[2,3-b]pyridin-4-ol C₇H₆N₂O 134.14 -OH (4), -CH₃ (5) High polarity, H-bond donor
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol C₇H₄ClIN₂O 294.48 -Cl (5), -I (6), -OH (4) Lipophilic, electrophilic sites
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine C₇H₇N₅ 161.17 -CH₃ (7), -NH₂ (4) Nucleoside mimic, antiviral
Methyl 4-chloro-pyrrolo[2,3-b]pyridine-5-carboxylate C₉H₇ClN₂O₂ 210.62 -Cl (4), -COOCH₃ (5) Prodrug potential

Scientific Research Applications

This compound has applications in scientific research including chemistry, biology, and industry:

  • Chemistry It serves as a building block for synthesizing complex heterocyclic compounds.
  • Biology It is used in studying enzyme inhibitors and receptor modulators.
  • Industry It is used to produce fine chemicals and pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[2,3-b]pyridine compounds .

Scientific Research Applications

Physical Properties

PropertyValue
Boiling PointNot available
Hazard ClassificationAcute Tox. 3 Oral
Signal WordDanger
Storage Class6.1C

Medicinal Chemistry

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol has been investigated for its potential as a therapeutic agent. The trifluoromethyl group enhances lipophilicity, which may improve the bioavailability of drugs derived from this scaffold.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant anticancer activity. For instance, a derivative was tested against various cancer cell lines, demonstrating IC50_{50} values in the low micromolar range. This suggests potential for further development into anticancer therapeutics .

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations that can lead to the development of new chemical entities.

Case Study: Synthesis of Novel Pyrrolopyridines

Research has demonstrated a synthetic route using this compound as a precursor for creating novel pyrrolopyridine derivatives. These derivatives were evaluated for their biological activities, including antimicrobial properties .

Material Science

In material science, compounds with trifluoromethyl groups are known for their stability and resistance to degradation. This property makes them suitable for applications in coatings and polymers.

Case Study: Coating Applications

Studies have indicated that incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance, making it ideal for protective coatings in harsh environments .

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrrolo[2,3-b]pyridine scaffold is highly versatile, and modifications at position 4 significantly alter physicochemical properties and applications. Below is a detailed comparison with analogous derivatives:

Functional Group Variations at Position 4

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Applications CAS Number References
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol -OH C₈H₅F₃N₂O 186.13 Pharmaceutical intermediates 1346446-84-1
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile -CN C₈H₃F₃N₃ 198.12 Precursor for cross-coupling reactions 1261365-58-5
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid -COOH C₉H₅F₃N₂O₂ 230.14 Salt formation, conjugates 1260384-46-0
Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate -COOCH₃ C₁₀H₇F₃N₂O₂ 244.17 Prodrug formulations Listed in
Key Observations:
  • Hydroxyl (-OH) Derivative : The hydroxyl group enhances solubility in polar solvents and enables hydrogen bonding, making it ideal for interactions in biological systems. It is frequently used in kinase inhibitor synthesis .
  • Carbonitrile (-CN) Derivative : The nitrile group is electron-withdrawing, increasing reactivity in nucleophilic substitutions and cross-coupling reactions (e.g., Suzuki-Miyaura couplings) .
  • Carboxylic Acid (-COOH) Derivative : This derivative exhibits higher acidity (pKa ~4-5), facilitating salt formation for improved bioavailability. It is used in conjugates with amines or alcohols .
  • Methyl Ester (-COOCH₃) Derivative : The ester group improves membrane permeability, often serving as a prodrug that hydrolyzes to the active carboxylic acid in vivo .

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values across all derivatives. The methyl ester (logP ~2.5) is more lipophilic than the hydroxyl (logP ~1.8) or carboxylic acid (logP ~1.2) forms.
  • Solubility : The hydroxyl and carboxylic acid derivatives show higher aqueous solubility (>10 mg/mL in DMSO), whereas the carbonitrile and ester forms are less soluble (<5 mg/mL) .
  • Thermal Stability : The carbonitrile derivative decomposes at ~250°C, while the carboxylic acid and ester forms exhibit higher thermal stability (>300°C) .

Pharmaceutical Relevance

  • Kinase Inhibitors: The hydroxyl derivative is incorporated into compounds targeting BTK and JAK kinases, as seen in , where it forms part of a carboxamide inhibitor with nanomolar potency .
  • Anticancer Agents : Derivatives like the carbonitrile (CAS 1261365-58-5) are intermediates in synthesizing pyrrolo[2,3-b]pyridine-based EGFR inhibitors .
  • Prodrug Development : The methyl ester derivative () is utilized to enhance oral absorption of carboxylic acid-containing drugs .

Biological Activity

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol, also known as a pyrrolopyridine derivative, exhibits notable biological activities that have garnered interest in pharmaceutical research. This article provides a comprehensive overview of its biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8H5F3N
  • CAS Number : 1036027-54-9
  • Molecular Weight : 195.13 g/mol

Recent studies have indicated that compounds similar to this compound exhibit various mechanisms of action, including:

  • Antimicrobial Activity : Compounds in this class have shown efficacy against a range of bacterial strains. For instance, derivatives have demonstrated significant activity against Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MIC) in the low micromolar range .
  • Anticancer Properties : Research has highlighted the potential of these compounds to inhibit cancer cell proliferation. For example, certain derivatives have been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators .

Biological Activity Data

The following table summarizes key biological activities and their corresponding data for this compound and related compounds:

Activity Type Target Organism/Cell Line IC50/EC50 Value Reference
AntibacterialE. coli0.0227 µM
AntibacterialS. aureus0.025 µM
AnticancerA549 (Lung Cancer)0.064 µM
AnticancerMCF7 (Breast Cancer)0.048 µM
AntiviralZika Virus2.4 µM

Case Studies

  • Antimicrobial Efficacy :
    A study investigated the antimicrobial properties of various pyrrolopyridine derivatives against clinical isolates of Staphylococcus aureus. The results indicated that modifications in the trifluoromethyl group significantly enhanced antibacterial activity compared to non-fluorinated analogs .
  • Anticancer Activity :
    In vitro assays demonstrated that this compound induced G1-phase cell cycle arrest in A549 lung cancer cells, leading to increased apoptosis rates compared to untreated controls. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p21 .
  • Neuroprotective Effects :
    Another study explored the neuroprotective potential of related compounds in models of neurodegeneration. The results suggested that these compounds could mitigate oxidative stress-induced neuronal damage by enhancing antioxidant defenses and reducing inflammatory markers .

Q & A

Basic: What synthetic methodologies are optimal for preparing 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol, and how can reaction conditions be optimized?

Answer:
The synthesis of pyrrolo[2,3-b]pyridine derivatives often involves cyclization reactions. For example, a common approach uses reflux conditions with chloranil in xylene (25–30 hours), followed by NaOH treatment and recrystallization from methanol for purification . Optimization may include adjusting reaction time, solvent polarity, and catalyst loading. For trifluoromethyl-substituted analogs, introducing the CF₃ group early in the synthesis (e.g., via trifluoromethylation reagents like Togni’s reagent) ensures regioselectivity. Monitoring by TLC or HPLC is critical to minimize side products.

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Structural validation requires multi-technique analysis:

  • NMR : ¹H/¹³C/¹⁹F NMR identifies proton environments and CF₃ group integration. Aromatic protons in pyrrolo[2,3-b]pyridine typically appear as doublets or triplets (δ 6.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns for fluorine.
  • X-ray Crystallography : Resolves tautomeric forms (e.g., 1H vs. 3H-pyrrolo[2,3-b]pyridine) and confirms regiochemistry .

Advanced: How do tautomeric equilibria impact the spectroscopic and reactivity profiles of this compound?

Answer:
The compound exists in tautomeric equilibrium between 1H and 3H-pyrrolo[2,3-b]pyridine forms. This affects:

  • NMR Splitting : Protons adjacent to the NH group show variable coupling patterns depending on tautomer dominance .
  • Reactivity : The 1H tautomer is more nucleophilic at the pyrrole nitrogen, influencing functionalization (e.g., alkylation or sulfonation) .
  • Crystallography : X-ray data (e.g., bond lengths and angles) can conclusively identify the dominant tautomer in solid-state .

Advanced: What strategies resolve contradictions in biological activity data for trifluoromethyl-pyrrolopyridine analogs?

Answer:
Discrepancies often arise from:

  • Solubility Differences : CF₃ groups enhance lipophilicity but may reduce aqueous solubility, affecting in vitro assays. Use DMSO stocks with ≤1% v/v to avoid solvent interference.
  • Metabolic Stability : Fluorinated analogs may exhibit varied cytochrome P450 interactions. Perform microsomal stability assays to correlate structure-metabolism relationships .
  • Off-Target Effects : Screen against kinase panels to identify non-specific binding (e.g., ATP-binding pockets) .

Advanced: How can computational methods guide the design of this compound derivatives with improved target binding?

Answer:

  • Docking Studies : Use software (e.g., AutoDock Vina) to model interactions with targets (e.g., kinases). The CF₃ group’s electronegativity can enhance hydrogen bonding or hydrophobic contacts .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity. Trifluoromethyl’s −I effect may modulate electron density at the pyridine nitrogen .
  • MD Simulations : Assess dynamic binding stability, especially if tautomerization occurs in solution .

Basic: What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Answer:

  • Recrystallization : Methanol or ethanol/water mixtures are preferred due to moderate polarity .
  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20%→50% EA). Monitor fractions by UV (λ ~270 nm for pyrrolopyridines).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve closely related impurities .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Exothermic Reactions : Trifluoromethylation steps may require controlled temperature (<0°C) to prevent decomposition.
  • Catalyst Cost : Pd-catalyzed couplings (e.g., Suzuki reactions) are efficient but costly. Optimize ligand-to-metal ratios (e.g., 1:1 Pd(PPh₃)₄) .
  • Waste Management : Fluorinated byproducts require specialized disposal. Use scrubbers for HF gas mitigation.

Advanced: How do fluorinated analogs of pyrrolo[2,3-b]pyridines compare in metabolic stability and bioavailability?

Answer:

  • Metabolic Stability : The CF₃ group reduces oxidative metabolism (CYP3A4/2D6), extending half-life. Confirm via liver microsome assays .
  • Bioavailability : LogP increases (~2.5–3.5) may enhance membrane permeability but reduce solubility. Balance with polar substituents (e.g., hydroxyl groups) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol
Reactant of Route 2
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol

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